molecular formula C19H23NO2 B5134382 2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide

2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide

Cat. No.: B5134382
M. Wt: 297.4 g/mol
InChI Key: GSHDHLBTDXNZNJ-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide is an organic compound with a complex structure, featuring a phenoxy group substituted with two methyl groups and an acetamide moiety linked to a phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide typically involves the following steps:

    Formation of 2,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The 2,5-dimethylphenol is then reacted with chloroacetic acid to form 2-(2,5-dimethylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with 3-phenylpropylamine under dehydrating conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the etherification and amidation steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl and phenoxy groups.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenylpropyl groups may facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-(3-phenylpropyl)acetamide
  • 2-(2,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide
  • 2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)propionamide

Uniqueness

2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy ring and the length of the phenylpropyl chain. These structural features can influence its binding affinity and specificity towards molecular targets, potentially leading to distinct biological activities compared to similar compounds.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-10-11-16(2)18(13-15)22-14-19(21)20-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHDHLBTDXNZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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